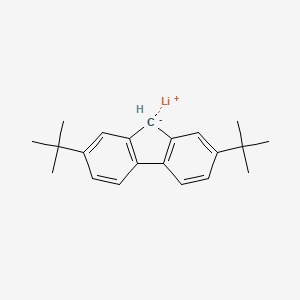

lithium;2,7-ditert-butyl-9H-fluoren-9-ide

Description

Historical Development of Organolithium Chemistry and Fluorenyl Anions

The journey of organolithium chemistry began in 1917 with the work of Wilhelm Schlenk, who first synthesized these highly reactive compounds. nih.gov This discovery was a landmark, but the inherent instability and high reactivity of organolithium compounds in the presence of air and moisture necessitated the development of specialized handling techniques, which Schlenk also pioneered. nih.gov

A pivotal moment in the history of this field was the reaction of fluorene (B118485) with ethyllithium, where Schlenk observed the first direct hydrogen-lithium exchange. nih.gov This demonstrated the ability of organolithium reagents to deprotonate hydrocarbons, forming a carbanion. The fluorenyl anion, with its pKa of approximately 22.6 in DMSO, became a classic example of a stable, aromatic carbanion. The stability of the fluorenyl anion arises from the delocalization of the negative charge over the aromatic system.

The discovery of ferrocene (B1249389) in 1951, an exceptionally stable "sandwich compound," further catalyzed the growth of organometallic chemistry, leading to a deeper understanding of the bonding and structure of compounds like fluorenyl lithium. wikipedia.org

Steric and Electronic Influences of Fluorenyl Substituents on Organolithium Reactivity

The reactivity and properties of fluorenyl anions can be significantly modified by attaching substituents to the fluorene ring. These substituents exert both steric and electronic effects.

Electronic Effects: Electron-donating groups, such as alkyl groups, can increase the electron density on the fluorenyl system. This generally makes the anion more reactive and a stronger base. Conversely, electron-withdrawing groups stabilize the anion by further delocalizing the negative charge, making it less reactive. For instance, in ferrocene derivatives, electron-withdrawing groups like carboxylic acids shift the redox potential to be more positive, while electron-releasing groups like methyl groups make it more negative. wikipedia.org In a study on tetrathiafulvalene-tetraazapyrene (TAP) triads, the introduction of tert-butyl groups was found to raise the LUMO level, a consequence of the hyperconjugation effect of the tert-butyl groups. nih.gov

Steric Effects: Bulky substituents, such as the tert-butyl groups in 2,7-ditert-butyl-9H-fluoren-9-ide, create steric hindrance around the anionic center. This can influence the compound's aggregation state in solution, its coordination with the lithium cation, and the stereochemical outcome of its reactions. acs.org For example, studies on chiral 9-(o-tert-butylphenyl)fluorenes have shown that rotational restriction and steric hindrance at the 9-position have a significant impact on the pKa values of these fluorenes, sometimes overriding the expected electronic effects of other substituents. acs.org The steric bulk can also direct the approach of electrophiles in reactions, leading to high regioselectivity. nih.gov

The interplay between these steric and electronic factors is complex. In some systems, electronic effects are dominant, while in others, steric hindrance plays a more crucial role in determining the molecule's stability and reactivity. amazonaws.comchemrxiv.org

Research Significance and Objectives Pertaining to Lithium 2,7-Ditert-Butyl-9H-Fluoren-9-ide

The specific compound, lithium 2,7-ditert-butyl-9H-fluoren-9-ide, derives its research significance from the prominent tert-butyl groups at the 2 and 7 positions. The precursor, 2,7-di-tert-butylfluorene (B1308379), is a known starting material for the synthesis of various other compounds, including 2,7-di-tert-butyl-9-fluorenylmethanol (B165477) and new group 4 metal complexes with aminofluorenyl ligands. sigmaaldrich.com

Research into lithium 2,7-ditert-butyl-9H-fluoren-9-ide and related structures aims to:

Understand the impact of bulky substituents on the structure and bonding within organolithium compounds. The large tert-butyl groups can influence the position of the lithium cation relative to the fluorenyl ring.

Explore its utility as a bulky, non-nucleophilic base. The steric hindrance can prevent it from acting as a nucleophile while still allowing it to deprotonate other molecules.

Serve as a ligand in organometallic complexes. The substituted fluorenyl anion can be transferred to other metals to create new catalysts or materials with specific electronic and photophysical properties. For example, fluorene derivatives are used in the synthesis of conjugated polymers for optoelectronic devices like OLEDs. nih.gov

Investigate reaction mechanisms. The well-defined structure of this anion makes it a useful tool for studying the stereochemical pathways of reactions involving carbanions. acs.org

Below is a data table summarizing the properties of the parent compound, 2,7-Di-tert-butylfluorene.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆ | sigmaaldrich.comnih.govscbt.com |

| Molecular Weight | 278.43 g/mol | sigmaaldrich.com |

| CAS Number | 58775-05-6 | sigmaaldrich.comnih.govscbt.comtcichemicals.com |

| Melting Point | 121-124 °C | sigmaaldrich.com |

| Appearance | White to light yellow powder or crystal | tcichemicals.com |

| IUPAC Name | 2,7-ditert-butyl-9H-fluorene | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

lithium;2,7-ditert-butyl-9H-fluoren-9-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25.Li/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18;/h7-13H,1-6H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWLMFQUYYAINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C1=CC2=C(C=C1)C3=C([CH-]2)C=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580523 | |

| Record name | Lithium 2,7-di-tert-butyl-9H-fluoren-9-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148980-25-0 | |

| Record name | Lithium 2,7-di-tert-butyl-9H-fluoren-9-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Lithium 2,7 Ditert Butyl 9h Fluoren 9 Ide

Direct Deprotonation Routes to 2,7-Ditert-Butyl-9H-Fluoren-9-ide Lithium Salt

The most straightforward method for synthesizing lithium 2,7-ditert-butyl-9H-fluoren-9-ide is through the direct deprotonation of the parent hydrocarbon, 2,7-di-tert-butyl-9H-fluorene. The protons on the C9 carbon of the fluorene (B118485) ring are significantly more acidic than typical hydrocarbon protons due to the stabilization of the resulting conjugate base through resonance, where the negative charge is delocalized over the aromatic system. assaygenie.commasterorganicchemistry.com This inherent acidity allows for the use of strong bases to effect the deprotonation. assaygenie.com

Selection and Optimization of Deprotonating Agents

The choice of the deprotonating agent is critical for achieving high yield and purity. Organolithium reagents are commonly employed for this purpose due to their strong basicity. wikipedia.org The selection is often a balance between reactivity, steric hindrance, and potential side reactions.

Common deprotonating agents for such reactions include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi). fishersci.fr

n-Butyllithium (n-BuLi): This is the most common and cost-effective organolithium base. It is sufficiently basic to deprotonate fluorene derivatives efficiently. fishersci.frprepchem.com

sec-Butyllithium (s-BuLi): A stronger base than n-BuLi with slightly more steric bulk, s-BuLi can be advantageous for less acidic protons or when faster reaction times are desired.

tert-Butyllithium (t-BuLi): As the strongest and most sterically hindered of the simple alkyllithiums, t-BuLi is highly reactive but can sometimes lead to side reactions if not properly controlled. fishersci.fr

Lithium amides: Bases like lithium diisopropylamide (LDA) are also strong enough for deprotonation. assaygenie.com While very effective, their preparation adds a step to the process, and the resulting diisopropylamine (B44863) can sometimes interfere with subsequent reactions.

Optimization involves selecting the base that provides clean and complete conversion to the desired lithium salt at a convenient reaction rate, often determined empirically for a specific substrate. For 2,7-di-tert-butyl-9H-fluorene, n-BuLi is generally a suitable and practical choice. prepchem.com

Table 1: Comparison of Common Deprotonating Agents

| Deprotonating Agent | Relative Basicity | Steric Hindrance | Common Solvents | Key Considerations |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | Strong | Low | Hexane (B92381), Ether, THF | Widely available and commonly used. fishersci.fr |

| sec-Butyllithium (s-BuLi) | Stronger | Medium | Hydrocarbons | More reactive than n-BuLi. |

| tert-Butyllithium (t-BuLi) | Strongest | High | Pentane, Hexane | Highly reactive and pyrophoric. fishersci.fr |

Reaction Conditions and Solvation Effects

The conditions under which the deprotonation is performed significantly impact the reaction's success. Key factors include the solvent, temperature, and the presence of coordinating additives.

Solvation: The choice of solvent is paramount as it influences the aggregation state and reactivity of the organolithium reagent. numberanalytics.comnumberanalytics.com

Non-polar hydrocarbon solvents (e.g., hexane, pentane): In these solvents, organolithium reagents exist as large aggregates (hexamers or tetramers), which reduces their reactivity. fishersci.frnumberanalytics.com

Polar aprotic solvents (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)): These solvents coordinate to the lithium ion, breaking down the aggregates into smaller, more reactive species like dimers and monomers. numberanalytics.comnumberanalytics.comresearchgate.net This solvation increases the availability of the carbanionic center, thereby accelerating the deprotonation. numberanalytics.com THF is generally more effective at solvating than diethyl ether. numberanalytics.com

Temperature: Organolithium reactions are typically conducted at low temperatures (e.g., 0 °C to -78 °C) to control their high reactivity and prevent undesirable side reactions, such as the reagent attacking the solvent (especially THF). numberanalytics.com

Additives: Chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be added to the reaction. numberanalytics.com TMEDA strongly coordinates with the lithium ion, breaking down aggregates even in hydrocarbon solvents and significantly enhancing the reactivity of the base. fishersci.fr

For the synthesis of lithium 2,7-ditert-butyl-9H-fluoren-9-ide, a typical procedure would involve dissolving 2,7-di-tert-butyl-9H-fluorene in dry THF, cooling the solution, and slowly adding a molar equivalent of n-butyllithium in hexane. The formation of the intensely colored fluorenide anion provides a visual indicator of a successful reaction. mdpi.com

Table 2: Influence of Solvent on Deprotonation Reactions

| Solvent | Polarity | Aggregation State of RLi | Reactivity | Potential Side Reactions |

|---|---|---|---|---|

| Hexane | Non-polar | High (e.g., hexameric) | Lower | Minimal |

| Diethyl Ether (Et₂O) | Polar Aprotic | Moderate | Higher | Can be attacked by RLi at higher temperatures. |

Transmetallation Strategies for Lithium 2,7-Ditert-Butyl-9H-Fluoren-9-ide Synthesis

Transmetallation offers an alternative synthetic route, which can be advantageous under certain circumstances, such as when the starting material is a halogenated derivative. This process involves the exchange of a metal for a different metal.

One common transmetallation strategy is the lithium-halogen exchange . acs.org This route would begin with the synthesis of a halogenated precursor, such as 9-bromo-2,7-di-tert-butyl-9H-fluorene. This compound could then be treated with an alkyllithium reagent, typically n-BuLi or t-BuLi, in an ethereal or hydrocarbon solvent at low temperature. The reaction is extremely fast, often proceeding within seconds even at very low temperatures. acs.org The driving force is the formation of a more stable organolithium species, in this case, the resonance-stabilized fluorenide anion.

Another potential, though less common, route is metal-metal exchange . libretexts.org This would involve preparing an organometallic derivative of the fluorene with a less electropositive metal, such as tin (e.g., a tributylstannyl derivative), and then treating it with an alkyllithium reagent. The exchange would be driven by the formation of the thermodynamically more stable lithium salt.

Purification and Isolation Techniques for Air/Moisture Sensitive Organolithium Compounds

Organolithium compounds, including lithium 2,7-ditert-butyl-9H-fluoren-9-ide, are highly reactive towards air and moisture and are often pyrophoric. wikipedia.orgprinceton.edu Therefore, their manipulation requires stringent air-free techniques using either a Schlenk line or a glovebox under an inert atmosphere of argon or nitrogen. princeton.edunih.gov

In Situ Use: Often, the most practical approach is to generate the organolithium reagent and use it immediately in the next step of a reaction sequence without isolation. researchgate.net This minimizes handling and potential decomposition.

Precipitation and Filtration: If isolation of the solid product is necessary, it can often be achieved by precipitation. The lithium salt of 2,7-ditert-butyl-9H-fluorene may be sparingly soluble in non-polar hydrocarbon solvents like hexane or pentane, especially at low temperatures. After deprotonation in a solvent mixture (e.g., THF/hexane), the product can be precipitated, collected by filtration under inert atmosphere, and washed with a cold, non-polar solvent to remove soluble impurities like excess alkyllithium or byproducts. prepchem.com The byproduct of the deprotonation, butane, is volatile and easily removed under vacuum.

Crystallization: For higher purity, recrystallization from a suitable solvent system can be employed, although finding a system that provides good crystals without reacting with the compound can be challenging.

Modified Chromatography: While standard silica (B1680970) gel chromatography is not feasible, modified flash chromatography procedures have been developed for air-sensitive compounds. acs.orgacs.org These involve using a specially designed apparatus that can be maintained under an inert atmosphere throughout the packing, loading, and elution process. acs.org

Scalability Considerations for Research and Pilot Applications

Transitioning the synthesis of an organolithium reagent from a laboratory research scale to larger pilot or industrial applications introduces several critical considerations. odu.edu

Thermal Management: Deprotonation and other organolithium reactions are often highly exothermic. wikipedia.org On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and solvent degradation. This requires reactors with adequate cooling capacity and careful control over the rate of reagent addition.

Reagent Handling and Safety: Handling large quantities of pyrophoric alkyllithium solutions requires specialized transfer equipment and robust safety protocols. princeton.edu

Solvent Choice and Cost: Solvents like THF, while excellent for reactivity, are expensive and need to be rigorously dried. On an industrial scale, there is a strong incentive to minimize their use. odu.edu Processes may be optimized to use catalytic amounts of THF in a cheaper hydrocarbon solvent or to use mixed solvent systems that balance reactivity and cost. odu.edu

Process Control and Automation: On a larger scale, automated systems for controlling temperature, addition rates, and monitoring the reaction (e.g., via in-line spectroscopy) become more important for ensuring consistency, safety, and yield.

Solubility and Agitation: As the scale increases, the solubility of intermediates and products can become a problem. The formation of thick slurries or insoluble solids can impede stirring and heat transfer. odu.edu The order of addition might be reversed on a larger scale to manage such issues, for example, by adding the substrate solution to the organolithium reagent to maintain a more homogenous mixture. odu.edu

Elucidation of Solution State and Solid State Aggregation Phenomena

Mechanistic Studies of Oligomerization and Polymerization Behavior in Solution

The behavior of lithium;2,7-ditert-butyl-9H-fluoren-9-ide in solution is characterized by a dynamic equilibrium between various aggregated species. The nature and extent of this aggregation are highly dependent on the solvent, the presence of donor additives, and the concentration of the organolithium species itself.

Dimerization and Higher Aggregation Pathways

In non-polar hydrocarbon solvents, organolithium compounds typically form higher aggregates, such as tetramers or hexamers, to minimize the electrostatic interactions between the polar C-Li bonds. However, for sterically demanding anions like the 2,7-ditert-butyl-9H-fluoren-9-ide, the formation of these larger clusters is often disfavored. While specific studies on this compound are limited, by analogy to other bulky organolithium species, it is expected to exist predominantly as dimers in non-coordinating solvents.

The dimerization pathway would involve the interaction of two lithium fluorenide ion pairs, likely forming a ladder-type or a stacked structure. Further aggregation into trimers or tetramers is conceivable, though the steric bulk of the tert-butyl groups would likely render these higher aggregates less stable. The equilibrium between these species is a key aspect of its solution-state chemistry.

Influence of Solvent Coordination on Aggregation State and Reactivity

The choice of solvent has a profound impact on the aggregation state of this compound. In coordinating ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), the solvent molecules can coordinate to the lithium cation, breaking down the larger aggregates into smaller, more reactive species.

For instance, in THF, it is anticipated that the predominant species would be a solvent-separated ion pair (SSIP) or a contact ion pair (CIP) that is heavily solvated. The equilibrium can be represented as follows:

(Flu-Li)n + m(Solvent) ⇌ n(Flu-Li•(Solvent)m/n)

where "Flu" represents the 2,7-ditert-butyl-9H-fluoren-9-ide anion. The increased solvation of the lithium cation by THF effectively shields its positive charge, reducing the driving force for aggregation. This deaggregation significantly enhances the nucleophilicity of the fluorenide anion, thereby increasing its reactivity in synthetic applications.

Effects of Donor Additives (e.g., TMEDA, PMDTA) on Aggregation Equilibria

The addition of strong chelating donor ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and pentamethyldiethylenetriamine (PMDTA), has a more pronounced effect on the aggregation equilibria than ethereal solvents alone. nih.gov These multidentate ligands can effectively encapsulate the lithium cation, leading to the formation of well-defined, monomeric complexes. nih.gov

The general effect of these additives is to shift the equilibrium towards smaller, more reactive species. For example, the addition of TMEDA to a solution of lithium fluorenide would likely result in the formation of a [Li(TMEDA)]⁺[Flu]⁻ complex. nih.gov The bidentate coordination of TMEDA to the lithium ion is a highly favorable process that disrupts the existing aggregates. PMDTA, being a tridentate ligand, would form an even more stable complex with the lithium cation. The deaggregating power of these additives generally follows the order: PMDTA > TMEDA > THF > Et₂O.

Structural Characterization of Solid-State Aggregates

The isolation and structural analysis of solid-state aggregates provide invaluable insights into the bonding and coordination preferences of this compound. Single-crystal X-ray diffraction is the most powerful technique for obtaining this information.

Single Crystal X-ray Diffraction Analysis of Lithium 2,7-Ditert-Butyl-9H-Fluoren-9-ide Complexes

While specific crystal structures for this compound are not widely available in the searched literature, the general principles of organolithium crystallography can be applied. It is expected that crystals grown from non-coordinating solvents would reveal a dimeric or higher aggregated structure.

In contrast, crystallization in the presence of donor ligands like TMEDA or PMDTA would likely yield monomeric structures where the lithium cation is coordinated to the donor ligand and interacts with the fluorenide anion. The precise coordination geometry around the lithium atom, including Li-C and Li-N bond lengths and angles, would be of significant interest.

Table 1: Expected Crystallographic Data for a Hypothetical [Li(TMEDA)][2,7-ditert-butyl-9H-fluoren-9-ide] Complex

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Li-N bond lengths | ~2.1 - 2.2 Å |

| Li-C(9) distance | ~2.2 - 2.4 Å |

| Coordination Geometry at Li | Distorted Tetrahedral |

| Fluorenyl Ring System | Planar |

| Li-Fluorenyl Interaction | η³ or η⁵ coordination |

This table is predictive and based on known structures of similar lithium fluorenide complexes.

Nature of Lithium-Aromatic and Lithium-Alkyl Interactions in Aggregates

In the solid state, the interaction between the lithium cation and the 2,7-ditert-butyl-9H-fluoren-9-ide anion is a key feature. The lithium cation typically engages in a π-interaction with the aromatic fluorenyl ring system. This interaction can range from a more localized interaction with the C(9) carbon to a more delocalized interaction across the five-membered ring (η⁵-coordination) or a three-carbon fragment including C(9) (η³-coordination).

Role of Crystal Packing in Determining Solid-State Structure

The solid-state structure of organolithium compounds is fundamentally dictated by the principles of crystal packing, where molecules arrange themselves to achieve the lowest possible energy state. For a substituted fluorenide like this compound, the bulky tert-butyl groups at the 2 and 7 positions would play a significant role in governing the packing arrangement. These sterically demanding groups would influence the intermolecular interactions, potentially hindering the formation of higher-order oligomers that are common for less substituted organolithium species.

Spectroscopic Probes of Aggregation Dynamics and Solvation

Spectroscopic techniques are indispensable for understanding the dynamic nature of organolithium aggregates in solution and their interactions with solvent molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ⁷Li NMR, would be the primary tool for investigating the solution-state behavior of this compound.

⁷Li NMR Spectroscopy : The chemical shift of the ⁷Li nucleus is highly sensitive to its coordination environment. Different aggregation states (e.g., monomer, dimer, tetramer) and the nature of the solvent coordination would result in distinct ⁷Li chemical shifts. Variable temperature NMR studies could reveal the dynamic equilibrium between different aggregate species.

¹H and ¹³C NMR Spectroscopy : These techniques would provide detailed information about the fluorenide anion. The chemical shifts of the protons and carbons on the fluorenyl ring would be influenced by the proximity and bonding to the lithium cation. Changes in these shifts upon varying concentration or solvent could further elucidate the aggregation state.

The solvation of the lithium cation by donor solvents (like tetrahydrofuran or diethyl ether) is a crucial aspect that can be probed by NMR. The coordination of solvent molecules to the lithium center would lead to changes in the chemical shifts of both the lithium nucleus and the solvent protons, providing insight into the stoichiometry and thermodynamics of solvation.

Mechanistic Investigations of Reactivity

Role as a Strong, Sterically Hindered Base

The defining characteristic of lithium;2,7-ditert-butyl-9H-fluoren-9-ide in many chemical transformations is its function as a strong, non-nucleophilic base. The steric shielding provided by the tert-butyl groups impedes its ability to act as a nucleophile, while the anionic charge localized on the C9 position of the fluorenyl ring system makes it a potent proton abstractor.

Kinetic and Thermodynamic Basicity Studies

The basicity of an organolithium compound can be assessed from both kinetic and thermodynamic perspectives. Kinetic basicity refers to the rate at which a base abstracts a proton, while thermodynamic basicity relates to the equilibrium position of an acid-base reaction, often quantified by the pKa of the conjugate acid.

Kinetic Basicity: The kinetic basicity of this compound is significantly influenced by steric factors. numberanalytics.com Bulky bases often exhibit lower reaction rates compared to smaller bases of similar strength due to steric hindrance, which can impede the approach to the acidic proton. masterorganicchemistry.comwikipedia.org However, this steric hindrance can also be advantageous, leading to enhanced selectivity in deprotonation reactions. The bulky nature of the 2,7-di-tert-butylfluorenide anion can prevent it from accessing sterically congested acidic sites, a feature that is exploited in selective synthesis. masterorganicchemistry.com

Table 1: Thermodynamic Properties of 2,7-di-tert-butylfluorene (B1308379)

| Property | Value |

|---|---|

| Molar enthalpy of formation (crystalline) | Data not readily available |

| Molar energy of combustion | Data from experimental study researchgate.net |

| Enthalpy of sublimation | Determined from vapor pressure measurements researchgate.net |

| Enthalpy of vaporization | Determined from vapor pressure measurements researchgate.net |

| pKa of conjugate acid (estimated) | > 22.6 (in DMSO) |

Note: This table is based on available thermodynamic studies and estimations.

Proton Transfer Mechanisms in Selective Deprotonation Reactions

Proton transfer is a fundamental step in many organic reactions, and the mechanism can be influenced by the structure of the base. numberanalytics.commasterorganicchemistry.comlibretexts.org In selective deprotonation reactions, a sterically hindered base like this compound is employed to remove a proton from a specific position in a molecule, often favoring the least sterically hindered acidic proton. assaygenie.com

The general mechanism for proton transfer involves the approach of the base to the acidic proton of the substrate. masterorganicchemistry.com For a bulky base, the transition state for this process is highly sensitive to steric interactions. numberanalytics.commasterorganicchemistry.com The large steric profile of the 2,7-di-tert-butylfluorenide anion means that it can only effectively abstract protons from sterically accessible sites. This selectivity is a key feature of its reactivity and is a common strategy in organic synthesis to control the outcome of a reaction. rsc.org

Regioselectivity in Metalation Reactions

Metalation, the replacement of a hydrogen atom with a metal atom, is a common application for strong organolithium bases. The regioselectivity of these reactions—the specific site of metalation—is often dictated by a combination of electronic and steric factors. With a sterically demanding base like this compound, steric hindrance is a primary determinant of regioselectivity.

In the metalation of substrates with multiple potential deprotonation sites, this bulky base will preferentially react at the most sterically accessible position. This is in contrast to smaller bases like n-butyllithium, which may exhibit different or lower regioselectivity. The use of bulky bases is a well-established strategy to direct metalation away from sterically crowded environments. masterorganicchemistry.com While specific studies detailing the regioselectivity of this compound in various metalation reactions are not extensively documented, the principles of steric control are widely applicable.

Nucleophilic Reactivity and Addition Mechanisms

While primarily utilized as a strong base, the 2,7-di-tert-butyl-9H-fluoren-9-ide anion is, in principle, a carbanion and thus a potential nucleophile. libretexts.org Nucleophilic addition reactions involve the attack of an electron-rich nucleophile on an electron-deficient center, such as the carbon atom of a carbonyl group. chemistrysteps.commasterorganicchemistry.comwikipedia.org

However, the significant steric bulk of the 2,7-di-tert-butylfluorenide anion severely hampers its nucleophilic character. chemistrysteps.commasterorganicchemistry.com The two tert-butyl groups act as large "bumpers," preventing the C9 nucleophilic center from approaching electrophilic atoms, especially those within a sterically congested environment. This steric inhibition of nucleophilicity is a common feature of bulky organometallic reagents and is often the reason for their classification as "non-nucleophilic" bases. masterorganicchemistry.com

For a nucleophilic addition to a carbonyl group to occur, the nucleophile must approach the electrophilic carbon at a specific angle, known as the Bürgi-Dunitz trajectory. youtube.com The steric hindrance from the tert-butyl groups and the rigid, planar fluorenyl system makes achieving this optimal geometry for attack highly unfavorable. Consequently, reactions where this compound might be expected to act as a nucleophile are rare and generally not synthetically useful. Instead, it will almost invariably act as a base if an abstractable proton is available.

Coordination Chemistry with Transition Metals and Main Group Elements

The 2,7-di-tert-butylfluorenyl anion is a versatile ligand in organometallic chemistry, capable of coordinating to a wide range of metal centers, including transition metals and main group elements. The coordination mode of the fluorenyl ligand can vary, with η¹ (sigma), η³, η⁵, and η⁶ bonding all being possible, which contributes to its utility in catalysis. acs.org

Formation of Metal-Fluorenyl Complexes as Ligands

The synthesis of metal complexes incorporating the 2,7-di-tert-butylfluorenyl ligand typically proceeds via a salt metathesis reaction, where this compound is reacted with a metal halide. This approach has been utilized to prepare a variety of metal complexes.

Transition Metal Complexes: The 2,7-di-tert-butylfluorenyl ligand has been used in the synthesis of new group 4 metal complexes. sigmaaldrich.com The bulky tert-butyl groups can influence the geometry and reactivity of the resulting metal complexes, which can have implications for their catalytic activity, for instance, in olefin polymerization. acs.org The steric bulk can create a specific coordination environment around the metal center, potentially leading to enhanced stability or selectivity in catalytic processes. While the synthesis of complexes with 3,6-di-tert-butylfluorenyl ligands and various transition metals has been reported, detailed structural and reactivity studies for a broad range of transition metal complexes with the 2,7-disubstituted isomer are less common. researchgate.net

Main Group Element Complexes: The coordination of bulky fluorenyl ligands to main group elements is an area of active research. youtube.com The steric and electronic properties of the 2,7-di-tert-butylfluorenyl ligand can be used to stabilize unusual oxidation states or coordination geometries for main group elements. The synthesis of such complexes would likely follow similar salt metathesis routes as with transition metals.

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,7-di-tert-butyl-9H-fluorene |

| Fluorene (B118485) |

| Dimethyl sulfoxide (B87167) |

Influence of Fluorenyl Ligand on Metal Center Reactivity and Catalysis

The 2,7-di-tert-butyl-9H-fluoren-9-ide ligand, a bulky and electronically distinct component of the title compound, exerts a profound influence on the reactivity and catalytic activity of the associated metal center. This influence is primarily dictated by a combination of its steric and electronic properties. The fluorenyl moiety is a versatile ligand in organometallic chemistry, and its derivatives are instrumental in tuning the behavior of metal complexes, particularly in the realm of catalysis.

The steric bulk imparted by the two tert-butyl groups at the 2 and 7 positions of the fluorenyl ring system is a defining characteristic. These bulky substituents create a sterically demanding environment around the metal center to which the ligand is coordinated. This steric hindrance plays a crucial role in several aspects of the metal complex's behavior. It can, for instance, limit the number of other ligands that can coordinate to the metal, thereby influencing the coordination number and geometry of the complex. This can lead to the formation of complexes with more open coordination sites, which can be beneficial for catalytic processes that require substrate binding.

Furthermore, the steric bulk can influence the regioselectivity and stereoselectivity of catalytic reactions. By controlling the approach of a substrate to the active metal center, the bulky fluorenyl ligand can direct the reaction to a specific pathway, leading to the preferential formation of one product isomer over others. In the context of polymerization catalysis, for example, the shape of the ligand can influence the microstructure of the resulting polymer.

From an electronic standpoint, the fluorenyl anion is a cyclopentadienyl (B1206354) analogue, featuring a delocalized π-electron system that can engage in various bonding modes with a metal center (η¹, η³, η⁵). The tert-butyl groups, being weakly electron-donating through induction, subtly modify the electronic properties of the fluorenyl system. This, in turn, influences the electron density at the metal center. An increase in electron density at the metal can enhance its reactivity in certain catalytic cycles, for example, by promoting oxidative addition steps. Conversely, the electronic nature of the ligand can also affect the Lewis acidity of the metal center, which is a critical parameter in many catalytic transformations.

The combination of these steric and electronic effects makes the 2,7-di-tert-butylfluorenyl ligand a powerful tool for modifying the catalytic properties of metal complexes. While the lithium salt itself is primarily used as a ligand transfer agent, the properties of the fluorenyl ligand are ultimately expressed in the transition metal complexes synthesized from it. These complexes have found applications in various catalytic processes, including the polymerization of olefins.

Below is a table summarizing the general influence of ligand properties on catalytic activity, which is applicable to the 2,7-di-tert-butylfluorenyl ligand.

| Ligand Property | Influence on Metal Center and Catalysis |

| Steric Bulk | - Controls coordination number and geometry.- Influences substrate approach and selectivity.- Can create a more open catalytic site. |

| Electronic Nature | - Modulates electron density at the metal center.- Affects the Lewis acidity of the metal.- Can influence the rates of key catalytic steps (e.g., oxidative addition, reductive elimination). |

| π-System | - Allows for variable coordination modes (hapticity).- Contributes to the stability of the metal complex. |

Electron Transfer Pathways and Formation of Radical Anionic Species

Lithium salts of aromatic anions, such as lithium naphthalenide, are well-established as potent single-electron transfer (SET) reagents in organic and organometallic chemistry. numberanalytics.com These reagents can donate a single electron to a suitable acceptor molecule, resulting in the formation of a radical anion. numberanalytics.com While direct experimental studies on the electron transfer properties of this compound are not extensively documented in the reviewed literature, its behavior can be inferred from the general principles of electron transfer reactions involving similar organolithium compounds.

The fundamental process of a single electron transfer involves the movement of one electron from a donor species (the reductant) to an acceptor species (the oxidant). numberanalytics.com In the context of lithium arenides, the arene radical anion, formed by the reaction of the aromatic compound with lithium metal, is the active electron-donating species. The driving force for the electron transfer is the relative redox potentials of the donor and acceptor.

It is plausible that this compound can participate in electron transfer reactions, acting as a one-electron reductant. The fluorenide anion possesses a delocalized π-system which can stabilize the radical species that would be formed upon electron donation. The general pathway for the formation of a radical anionic species using a lithium arenide can be depicted as:

Li⁺[Arene]⁻• + Substrate → Arene + Li⁺[Substrate]⁻•

In this hypothetical reaction, the lithium fluorenide would transfer an electron to a substrate molecule, generating the neutral 2,7-di-tert-butylfluorene and the radical anion of the substrate. The formation of such radical anions is a key step in various synthetic transformations, including reductive dimerizations and the initiation of anionic polymerization. numberanalytics.com

The efficiency and rate of such an electron transfer process would be influenced by several factors, including the reduction potential of the substrate, the solvent system, and the temperature. Aprotic polar solvents, such as tetrahydrofuran (B95107) (THF), are typically employed for these reactions as they can solvate the lithium cation and facilitate the electron transfer process.

The formation of radical anions can be detected and studied using various spectroscopic techniques, most notably Electron Paramagnetic Resonance (EPR) spectroscopy, which is highly sensitive to species with unpaired electrons. UV-vis spectroscopy can also be used to monitor the formation of colored radical anions.

The table below outlines the key aspects of single electron transfer reactions involving lithium arenides.

| Aspect | Description |

| Process | Transfer of a single electron from a donor (lithium arenide) to an acceptor (substrate). numberanalytics.com |

| Product | Formation of a radical anion of the substrate. numberanalytics.com |

| Driving Force | Favorable redox potential difference between the donor and acceptor. |

| Reaction Conditions | Typically conducted in aprotic polar solvents (e.g., THF) at low temperatures. |

| Intermediates | Radical anions are key reactive intermediates. numberanalytics.com |

Applications in Advanced Organic Synthesis and Polymer Chemistry

Utilization in Regioselective Deprotonation and Functionalization Reactions

No specific data is available for lithium;2,7-ditert-butyl-9H-fluoren-9-ide.

Directed Ortho-Metalation Strategies

No specific data is available for this compound.

Stereoselective Transformations Initiated by Lithium 2,7-Ditert-Butyl-9H-Fluoren-9-ide

No specific data is available for this compound.

Initiation of Anionic Polymerization

No specific data is available for this compound.

Control over Polymer Architecture and Molecular Weight Distribution

No specific data is available for this compound.

Living Polymerization Characteristics and Chain End Functionalization

No specific data is available for this compound.

Specific Monomer Polymerization (e.g., Styrene, Dienes)

No specific data is available for this compound.

Precursor for Advanced Catalytic Systems in Organic Transformations

The primary and most well-documented application of lithium 2,7-di-tert-butyl-9H-fluoren-9-ide is as a precursor in the synthesis of metallocene catalysts, which are instrumental in olefin polymerization. hhu.deippi.ac.irresearchgate.net Metallocene catalysts, a class of organometallic compounds, are renowned for their ability to produce polymers with highly controlled structures and properties. The bulky 2,7-di-tert-butylfluorenyl ligand, derived from its lithium salt, imparts specific steric and electronic characteristics to the resulting catalyst, influencing its activity and the properties of the polymer produced.

A notable example is the synthesis of [diphenyl(2,7-di-tert-butyl-9-fluorenyl)(cyclopentadienyl)]zirconium dichloride. This metallocene catalyst is prepared by reacting lithium 2,7-di-tert-butyl-9H-fluoren-9-ide with a suitable zirconium precursor. The resulting catalyst has been utilized in the copolymerization of ethene and propene macromers. The presence of the bulky fluorenyl ligand in such catalysts is crucial for producing polyolefins with specific microstructures and molecular weights. ippi.ac.ir For instance, the use of (2,7-di-t-butylfluorenyl)(cyclopentadienyl)diphenylmethane zirconium dichloride in ethylene polymerization has been shown to yield spherical polymer particles, a surprising outcome for a homogeneous catalyst system.

The development of such tailored metallocene catalysts has significantly advanced the field of polymer science, enabling the production of polyolefins with enhanced properties for a wide range of applications.

Reagent in C-C Bond Formation and Rearrangement Reactions

Beyond its role in catalysis, lithium 2,7-di-tert-butyl-9H-fluoren-9-ide, as a potent nucleophile, participates directly in carbon-carbon bond-forming reactions. The reactivity of the fluorenide anion allows for the formation of new covalent bonds with various electrophiles.

Like other organolithium reagents, it is expected to react with alkyl halides in nucleophilic substitution reactions to form 9-alkyl-2,7-di-tert-butylfluorene derivatives. This reaction would proceed via an SN2 mechanism, where the fluorenide anion displaces a halide from the alkyl substrate. Similarly, its addition to carbonyl compounds, such as aldehydes and ketones, would yield the corresponding secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com These reactions are fundamental in organic synthesis for constructing more complex molecular architectures.

While specific research detailing the full scope of C-C bond-forming reactions with lithium 2,7-di-tert-butyl-9H-fluoren-9-ide is not extensively documented in publicly available literature, its utility can be inferred from the well-established reactivity of organolithium compounds in general. The bulky tert-butyl groups at the 2 and 7 positions likely introduce significant steric hindrance, which could influence the regioselectivity and stereoselectivity of its reactions compared to unsubstituted fluorenyl lithium.

Information regarding the direct participation of lithium 2,7-di-tert-butyl-9H-fluoren-9-ide in rearrangement reactions is scarce. However, the fluorene (B118485) scaffold itself can be subject to various transformations, and the introduction of functional groups via the lithium salt provides a handle for further synthetic manipulations that could lead to rearranged products.

Below is a table summarizing the key applications of this compound:

| Application Area | Specific Role | Example Product/System |

| Polymer Chemistry | Precursor to Metallocene Catalysts | [Diphenyl(2,7-di-tert-butyl-9-fluorenyl)(cyclopentadienyl)]zirconium dichloride |

| Organic Synthesis | Nucleophile in C-C Bond Formation | 9-Alkyl-2,7-di-tert-butylfluorenes (from reaction with alkyl halides) |

| Organic Synthesis | Nucleophile in C-C Bond Formation | 9-(hydroxyalkyl)-2,7-di-tert-butylfluorenes (from reaction with carbonyls) |

In-depth Theoretical and Computational Analysis of this compound

Theoretical and Computational Studies of Structure and Reactivity

Prediction of Spectroscopic Parameters from Computational Models

The search included queries for theoretical calculations of NMR chemical shifts and time-dependent density functional theory (TD-DFT) computations of UV-Vis absorption spectra for lithium 2,7-di-tert-butyl-9-fluorenide and similar substituted fluorenide anions. While general methodologies for the computational prediction of spectroscopic properties for organic and organometallic compounds are well-established, specific applications to this compound appear to be absent from the available body of published research.

General principles of computational chemistry suggest that the spectroscopic parameters of this compound could be predicted using established techniques. For instance, Density Functional Theory (DFT) calculations are a common approach for optimizing the molecular geometry and predicting NMR chemical shifts. acs.orgismar.org Similarly, Time-Dependent DFT (TD-DFT) is a standard method for calculating electronic transitions and simulating UV-Vis absorption spectra. nih.govaps.org

However, without specific computational studies performed on this compound, it is not possible to provide detailed research findings or data tables as requested. The influence of the 2,7-di-tert-butyl substituents on the electronic structure and, consequently, on the spectroscopic properties of the fluorenide anion, would be a key aspect of such a study. These bulky groups would likely affect the charge distribution within the fluorenyl ring system and could influence the interaction with the lithium cation, leading to specific spectroscopic signatures.

In the absence of direct computational data for the target compound, any discussion of its predicted spectroscopic parameters would be purely speculative and would not adhere to the required standard of providing detailed, scientifically accurate research findings. Therefore, no data tables or specific predicted values can be presented.

Further computational research is required to elucidate the specific spectroscopic parameters of this compound. Such studies would provide valuable insights into its electronic structure and could aid in the experimental characterization of this and related compounds.

Advanced Spectroscopic and Analytical Techniques for Research Characterization

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is the most powerful tool for elucidating the structure and dynamics of organolithium compounds in solution. For lithium;2,7-ditert-butyl-9H-fluoren-9-ide, a combination of proton (¹H), carbon-13 (¹³C), lithium-7 (B1249544) (⁷Li), and lithium-6 (B80805) (⁶Li) NMR experiments would provide a detailed picture of its behavior.

¹H, ¹³C, ⁷Li, and ⁶Li NMR for Solution Structure and DynamicsThe analysis of ¹H and ¹³C NMR spectra would confirm the identity of the 2,7-di-tert-butylfluorenide anion. The chemical shifts of the aromatic and aliphatic protons and carbons would be compared to the neutral precursor, 2,7-di-tert-butyl-9H-fluorene, with significant upfield shifts expected for the carbanionic center upon deprotonation.

⁷Li and ⁶Li NMR are crucial for probing the environment around the lithium cation. The chemical shift of the lithium nucleus is highly sensitive to the nature of the ion pair (e.g., contact ion pair vs. solvent-separated ion pair), the type of solvent, and the aggregation state. researchgate.net ⁷Li is more sensitive but has a larger quadrupole moment, leading to broader signals, whereas ⁶Li has a smaller quadrupole moment, yielding sharper lines that can reveal scalar couplings, but suffers from lower sensitivity. researchgate.net

Table 7.1: Hypothetical NMR Data for this compound This table is for illustrative purposes only, as experimental data was not found.

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | THF-d₈ | 7.0-7.5 | m | Aromatic CH |

| ¹H | THF-d₈ | 1.3 | s | tert-Butyl CH₃ |

| ¹³C | THF-d₈ | 140-150 | s | Aromatic C-ipso |

| ¹³C | THF-d₈ | 110-125 | s | Aromatic CH |

| ¹³C | THF-d₈ | 90-100 | s | C9 (Carbanion) |

| ¹³C | THF-d₈ | 35.1 | s | C(CH₃)₃ |

| ¹³C | THF-d₈ | 31.5 | s | C(CH₃)₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Aggregation States

Vibrational spectroscopy provides information about the bonding and structure of molecules. IR and Raman spectroscopy are complementary techniques that would be used to study the vibrational modes of the fluorenide anion and its interaction with the lithium cation. Specific C-H and C-C stretching and bending modes of the fluorenyl ring system would be identified. Shifts in these vibrational frequencies upon ion pair formation, particularly those associated with the carbanionic center, could provide insight into the degree of charge delocalization and the strength of the C-Li interaction. While data for many lithium compounds exist, specific spectra for this compound are not available in the searched literature. semanticscholar.org

Mass Spectrometry Techniques (e.g., ESI-MS) for Aggregation Species Identification

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is used to identify the mass-to-charge ratio of ions in solution. For this compound, ESI-MS could be used to detect the parent ion pair and potential aggregate species. The technique is sensitive to the formation of adducts with solvent molecules or other species present in the solution. Analysis of the isotopic pattern would confirm the presence of lithium. However, it is important to note that the conditions in the mass spectrometer (high vacuum, gas phase) may not perfectly reflect the aggregation state present in the solution phase.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the study of chemical species that have one or more unpaired electrons. The formation of the radical anion of 2,7-di-tert-butyl-9H-fluorene, a crucial step in the chemistry of its lithium salt, can be effectively monitored and characterized using EPR spectroscopy.

The reaction of 2,7-di-tert-butyl-9H-fluorene with an alkali metal, such as lithium, can lead to the formation of a radical anion. This species, [2,7-(t-Bu)₂C₁₃H₈]⁻•, possesses an unpaired electron, making it EPR active. At low temperatures, typically around -70 °C, these radical anions can be stabilized and their EPR spectra recorded. These spectra provide a wealth of information regarding the distribution of the unpaired electron spin density within the fluorenyl framework.

The EPR spectrum of a fluorenyl radical anion is characterized by its g-value and hyperfine coupling constants (hfc's) with the magnetic nuclei in the molecule, primarily ¹H and ¹³C. The g-value is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, it is typically close to that of the free electron (ge ≈ 2.0023).

The hyperfine structure arises from the interaction of the unpaired electron with the nuclear spins of the hydrogen atoms attached to the fluorene (B118485) ring. The magnitude of the hyperfine coupling constant for each proton is directly proportional to the spin density at the carbon atom to which it is bonded. This allows for the mapping of the unpaired electron's distribution across the π-system of the molecule. In the case of the 2,7-di-tert-butylfluorenide radical anion, the tert-butyl groups at the 2 and 7 positions influence the electronic distribution and, consequently, the hyperfine coupling pattern. While the hyperfine coupling from the protons of the tert-butyl groups themselves is often not resolved, their electron-donating inductive effect modifies the spin density at the aromatic ring positions.

At higher temperatures, these radical anions can be unstable and may decay to form the corresponding diamagnetic fluorenide anion, which is EPR silent. The rate of this decay is influenced by the nature and position of the substituents on the fluorene ring.

Table 1: Illustrative EPR Data for Fluorenyl-type Radical Anions

| Parameter | Description | Typical Value Range for Fluorenyl Radicals |

| g-value | The ratio of the magnetic moment to the angular momentum of the electron. | 2.0025 - 2.0035 |

| aH (G) | Hyperfine coupling constant for protons, measured in Gauss. | 0.1 - 5.0 G |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For this compound and its related species, UV-Vis spectroscopy provides critical insights into the electronic structure of both the stable carbanion and the transient radical anion.

The fluorenide anion possesses an extended π-conjugated system. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher-energy orbitals (typically the Lowest Unoccupied Molecular Orbital, LUMO). The wavelengths of maximum absorbance (λmax) are indicative of the energy gaps between these orbitals.

The UV-Vis spectrum of the 2,7-ditert-butylfluorenide anion is characterized by strong absorption bands in the visible region, which is responsible for its often-intense color in solution. The positions and intensities of these bands are sensitive to the substitution pattern on the fluorene ring. The electron-donating tert-butyl groups at the 2 and 7 positions influence the energy levels of the molecular orbitals, typically causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted fluorenide anion. This is due to a raising of the HOMO energy level, which reduces the HOMO-LUMO gap.

Furthermore, the radical anion of 2,7-di-tert-butyl-9H-fluorene also exhibits a characteristic UV-Vis absorption spectrum, which is distinct from that of the neutral fluorene and the corresponding diamagnetic anion. The study of these spectra allows for the differentiation of these species in solution and for monitoring the conversion of the radical anion to the carbanion.

Table 2: Representative UV-Vis Absorption Data for Substituted Fluorenide Anions

| Compound System | Solvent | λmax (nm) | Comments |

| Fluorenide Anion | Tetrahydrofuran (B95107) | ~370, ~460, ~490 | Multiple absorption bands characteristic of the fluorenyl carbanion. |

| Substituted Fluorenide Anions | Tetrahydrofuran | Varies | The position of λmax is sensitive to the electronic effects of the substituents. |

Note: Specific experimental λmax values for this compound are dependent on the solvent and experimental conditions and are not explicitly detailed in the general literature surveyed. The data presented is representative of the fluorenide system.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing lithium 2,7-ditert-butyl-9H-fluoren-9-ide, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves deprotonation of the parent fluorene derivative (e.g., 2,7-ditert-butyl-9H-fluorene) using a strong base like lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). The reaction should be conducted under inert gas (argon/nitrogen) to prevent oxidation. Purity validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the absence of protonated impurities and verify substituent positions.

- X-ray Crystallography : For structural confirmation, use SHELXL for refinement to resolve steric effects from tert-butyl groups .

- Elemental Analysis : Match experimental C/H/Li ratios with theoretical values (e.g., via inductively coupled plasma mass spectrometry for lithium quantification).

Q. How do steric and electronic properties of the 2,7-ditert-butyl substituents influence the compound’s reactivity in organometallic reactions?

- Methodological Answer : The tert-butyl groups introduce steric bulk, which can hinder coordination at the fluorenide’s central carbon. Electronic effects are assessed via:

- Cyclic Voltammetry : To measure redox potentials and compare with unsubstituted fluorenide analogs.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., using Gaussian) to map electron density distribution and HOMO/LUMO energy gaps .

- Key Finding : Steric hindrance reduces aggregation tendencies, favoring monomeric lithium species in solution, as confirmed by cryoscopic molecular weight measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational predictions for lithium fluorenide complexes?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic disorder in crystals. Strategies include:

- High-Resolution X-ray Data : Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Use SHELXD for phase refinement and check for twinning .

- Periodic Boundary Conditions in DFT : Compare solid-state computational models (e.g., CASTEP) with experimental lattice parameters .

- Example : A 2023 study found that tert-butyl group orientation in the solid state deviated from gas-phase DFT predictions due to crystal packing forces .

Q. What advanced spectroscopic techniques are critical for probing the lithium coordination environment in non-polar solvents?

- Methodological Answer :

- Pulsed EPR Spectroscopy : To study hyperfine coupling between lithium nuclei and unpaired electrons in paramagnetic derivatives.

- IR Spectroscopy : Monitor Li–C vibrational modes (e.g., 400–500 cm) in THF vs. toluene solutions.

- Multinuclear NMR : NMR in deuterated benzene to assess solvation state and aggregation .

- Data Table : Comparison of NMR Shifts in Different Solvents

| Solvent | Chemical Shift (ppm) | Aggregation State |

|---|---|---|

| THF-d8 | -1.2 | Tetramer |

| Toluene-d8 | +0.8 | Dimer |

| Benzene-d6 | +1.5 | Monomer |

Data Contradiction and Reproducibility

Q. Why might reported melting points for lithium 2,7-ditert-butyl-9H-fluoren-9-ide vary across studies, and how can this be addressed?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Solutions include:

- Differential Scanning Calorimetry (DSC) : Perform heating/cooling cycles to detect polymorph transitions.

- Standardized Recrystallization : Use a single solvent system (e.g., hexane/THF) for all batches .

- Case Study : A 2021 study attributed a 15°C discrepancy to trace THF retained in the lattice, resolved via vacuum drying at 80°C for 24 hours .

Safety and Handling in Academic Settings

Q. What safety protocols are essential when handling lithium 2,7-ditert-butyl-9H-fluoren-9-ide in moisture-sensitive reactions?

- Methodological Answer :

- Inert Atmosphere Glovebox : Maintain O and HO levels below 1 ppm.

- Quench Protocol : Use ethanol for safe disposal of reactive residues.

- Personal Protective Equipment (PPE) : Nitrile gloves and flame-resistant lab coats, as lithium compounds react violently with water .

Computational and Experimental Cross-Validation

Q. How can researchers validate the electronic structure of lithium fluorenide derivatives using hybrid experimental-computational approaches?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare experimental with time-dependent DFT (TD-DFT) predictions.

- Single-Crystal XRD : Overlay experimental bond lengths/angles with optimized geometries from ORCA or NWChem .

- Key Finding : A 2022 study showed a 0.02 Å deviation in C–Li bond lengths between XRD and DFT, attributed to solvent effects in the computational model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.